molecular formula C10H11N3O2 B1328570 Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1000017-97-9

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1328570
M. Wt: 205.21 g/mol
InChI Key: SDHJUHBOHSJBEH-UHFFFAOYSA-N
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Description

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that is part of a broader class of heterocyclic compounds. These compounds are characterized by their complex structures that include multiple rings, some of which contain nitrogen atoms. The specific structure of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate suggests that it is a derivative of imidazopyridine with an ethyl ester group and an amino group, which may contribute to its reactivity and potential applications in chemical synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature . This method could potentially be adapted for the synthesis of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is not directly discussed in the provided papers. However, the structure of related compounds, such as those synthesized in the first paper, includes a thiazolopyridine core, which is a bicyclic system containing both sulfur and nitrogen atoms . The presence of the amino group in the compound of interest suggests that it may have similar reactivity to the amino-imino derivative mentioned in the synthesis of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives .

Chemical Reactions Analysis

The chemical reactions involving related compounds provide insight into the potential reactivity of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate. For example, the reaction of ethyl 5-oxo-3-arylamino-2,5-dihydroisoxazole-4-carboxylates with halogenated compounds followed by rearrangement with triethylamine in ethanol leads to the formation of imidazopyrimidine and aminoindole derivatives . This indicates that Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate could undergo similar intramolecular cyclization reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. Typically, these compounds are solid at room temperature and may exhibit varying solubility in organic solvents such as ethanol. Their reactivity can include nucleophilic addition due to the presence of an amino group, and they may also participate in cyclization reactions to form more complex heterocyclic structures . The spectroscopic data, such as elemental analysis, would be crucial for confirming the structure and purity of the synthesized compound.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is employed in the synthesis of various heterocyclic compounds. For instance, its use in synthesizing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been explored. These synthesized compounds were evaluated for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).

Generation of Fused Triazines

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is used in the generation of fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This process involves treating ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with ammonia or primary amines to generate substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).

Development of Pyrazolo[3,4-b]pyridin-3-ones

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is also crucial in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones. It undergoes cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents, leading to significant compounds in this chemical class (Lebedˈ et al., 2012).

Creation of Novel Heterocyclic Systems

The compound is a key ingredient in preparing diverse heterocyclic systems. For instance, it contributes to the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles, and other fused systems, showcasing its versatility in generating complex heterocyclic structures (Bakhite et al., 2005).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

It plays a role in the synthesis of thiazolopyridine-4-carboxylate derivatives. These compounds have potential applications in various fields of chemistry and biology (Mohamed, 2021).

properties

IUPAC Name

ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHJUHBOHSJBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649965
Record name Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

CAS RN

1000017-97-9
Record name Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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